

(+)-3-Bromocamphor: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(+)-3-Bromocamphor**

Cat. No.: **B079212**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Bromocamphor, a derivative of the naturally occurring monoterpene (+)-camphor, is a cornerstone of asymmetric synthesis. Its rigid bicyclic structure and inherent chirality make it an invaluable starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and complex natural products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and extensive applications of **(+)-3-bromocamphor** as a pivotal chiral building block. Detailed experimental protocols for its synthesis and its application in key stereoselective transformations are presented, alongside quantitative data and graphical representations of synthetic workflows to facilitate practical application in research and development.

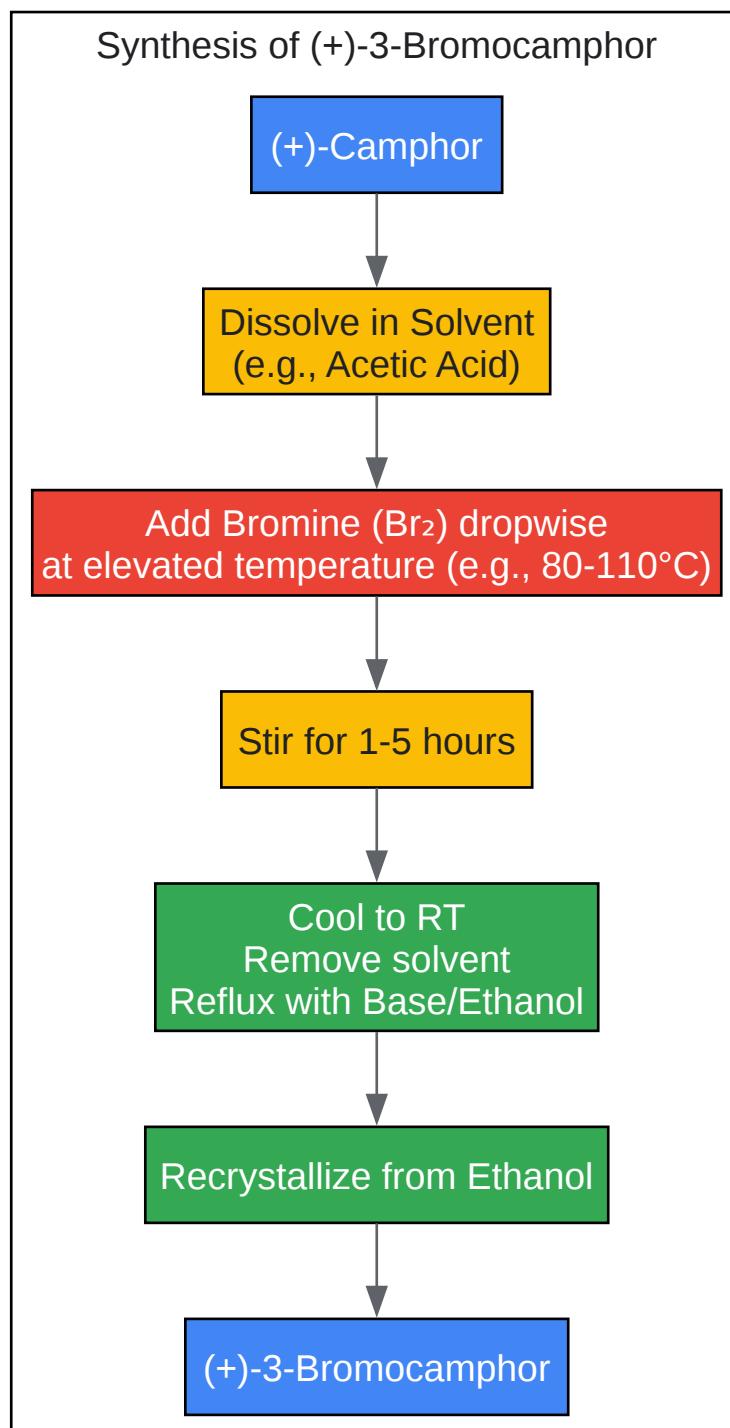
Introduction

In the landscape of stereoselective synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry. [1] Chiral building blocks, derived from the "chiral pool," offer an efficient and economical route to complex chiral molecules. (+)-Camphor, a readily available and inexpensive natural product, is a prominent member of this pool.[2][3]

(+)-3-Bromocamphor, accessible via the selective bromination of (+)-camphor, serves as a versatile and powerful chiral synthon.^[1] Its true utility is most profoundly realized through its conversion into derivatives like Oppolzer's camphorsultam, a highly effective chiral auxiliary that has seen widespread use in controlling the stereochemical outcome of numerous carbon-carbon bond-forming reactions.^{[4][5]} This guide will explore the synthesis of **(+)-3-bromocamphor** and detail its role in the creation of these powerful synthetic tools, providing practical data and methodologies for the modern chemist.

Physicochemical Properties of (+)-3-Bromocamphor

The physical and chemical properties of **(+)-3-Bromocamphor** are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.


Property	Value	Reference(s)
IUPAC Name	(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one	[4]
Synonyms	(+)-Camphor bromide, endo-(1R)-3-Bromocamphor	[1]
CAS Number	10293-06-8	[1][6]
Molecular Formula	C ₁₀ H ₁₅ BrO	[1][4]
Molecular Weight	231.13 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	75 - 77 °C	[1][6]
Boiling Point	274 °C	[1]
Optical Rotation	[α] ²⁰ /D +130 to +145° (c=2 in EtOH)	[1]
Purity	≥ 98% (GC)	[1]
Solubility	Soluble in chloroform, ethanol, and other organic solvents.	[7]

Synthesis of (+)-3-Bromocamphor

(+)-3-Bromocamphor is synthesized by the electrophilic substitution of bromine at the α -position to the carbonyl group of (+)-camphor. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride.[8] The initial product is often a mixture of endo and exo isomers, which can be isomerized to the thermodynamically more stable endo isomer.[8]

Synthetic Workflow

The general workflow for the synthesis of **(+)-3-bromocamphor** from (+)-camphor is illustrated below. The process involves the bromination of camphor, followed by workup and recrystallization to yield the pure product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(+)-3-Bromocamphor**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **(+)-3-bromocamphor**.
[7][8]

Materials:

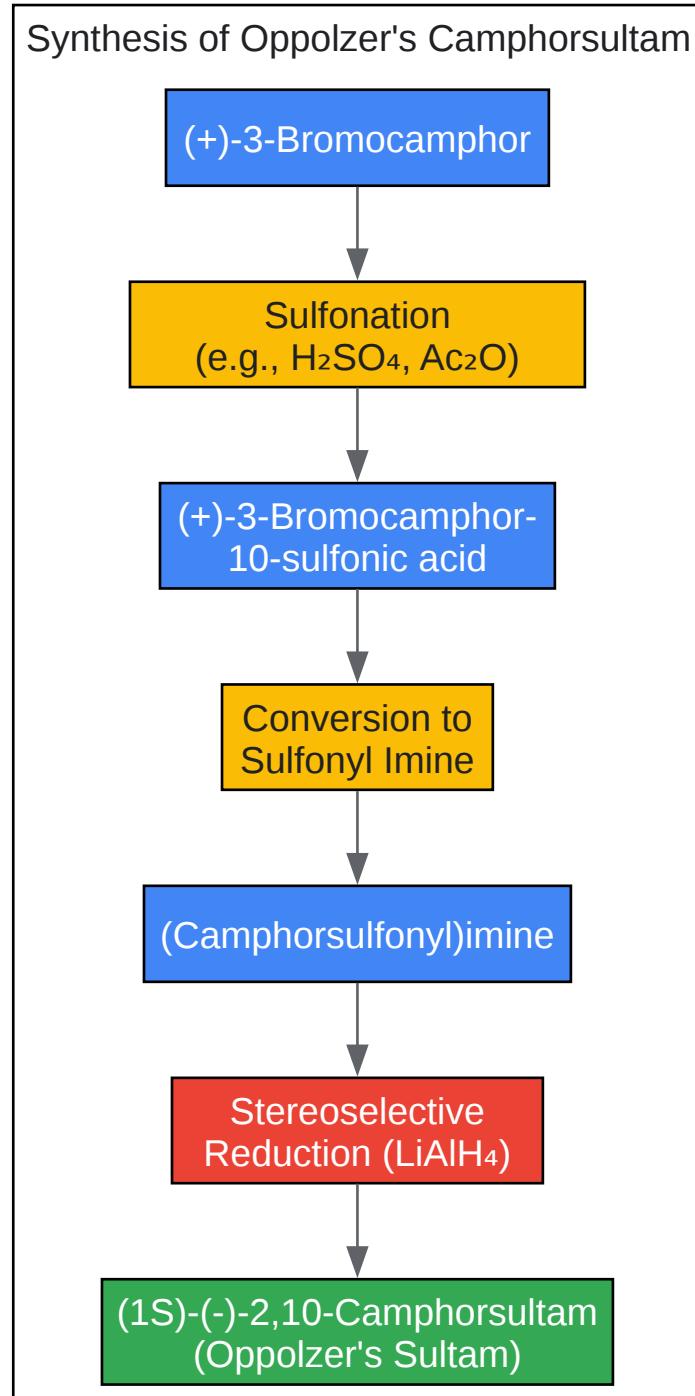
- (+)-Camphor (15.2 g, 0.1 mol)
- Carbon tetrachloride (3.0 mL)
- Bromine (8.0 g, 0.1 mol)
- 95% Ethanol (10.0 mL)
- Sodium hydroxide (0.80 g, 0.02 mol)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.2 g (0.1 mol) of (+)-camphor in 3.0 mL of carbon tetrachloride.
- Heat the solution to 80 °C.
- Add 8.0 g (0.1 mol) of bromine dropwise over 1 hour. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
- After the addition is complete, stir the reaction mixture at 80 °C for an additional 5 hours.
- Allow the mixture to cool to room temperature.
- Remove the carbon tetrachloride by distillation under reduced pressure.
- To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide.
- Heat the mixture to reflux for 120 minutes. This step helps to isomerize any undesired bromo-camphor isomers.[8]
- After reflux, allow the solution to cool gradually to room temperature to induce recrystallization.

- Collect the crystallized product by filtration and dry it to obtain **(+)-3-bromocamphor**.

Expected Yield: ~88.5% (19.8 g).[\[8\]](#)


Role as a Chiral Building Block

The primary utility of **(+)-3-bromocamphor** lies in its role as a precursor to more complex chiral structures that are used to control stereochemistry in a variety of reactions.

Chiral Auxiliaries: The Gateway to Oppolzer's Camphorsultam

Perhaps the most significant application of **(+)-3-bromocamphor** is in the synthesis of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[\[2\]](#) After the reaction, the auxiliary is cleaved and can often be recovered.

(+)-3-Bromocamphor is a key intermediate in the synthesis of (1S)-(-)-2,10-camphorsultam, also known as Oppolzer's sultam.[\[5\]](#)[\[9\]](#) This sultam is a highly effective and widely used chiral auxiliary due to its rigid structure which provides excellent steric shielding of one face of a reactive intermediate (e.g., an enolate), leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[\[4\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **(+)-3-bromocamphor** to Oppolzer's sultam.

Chiral Ligands

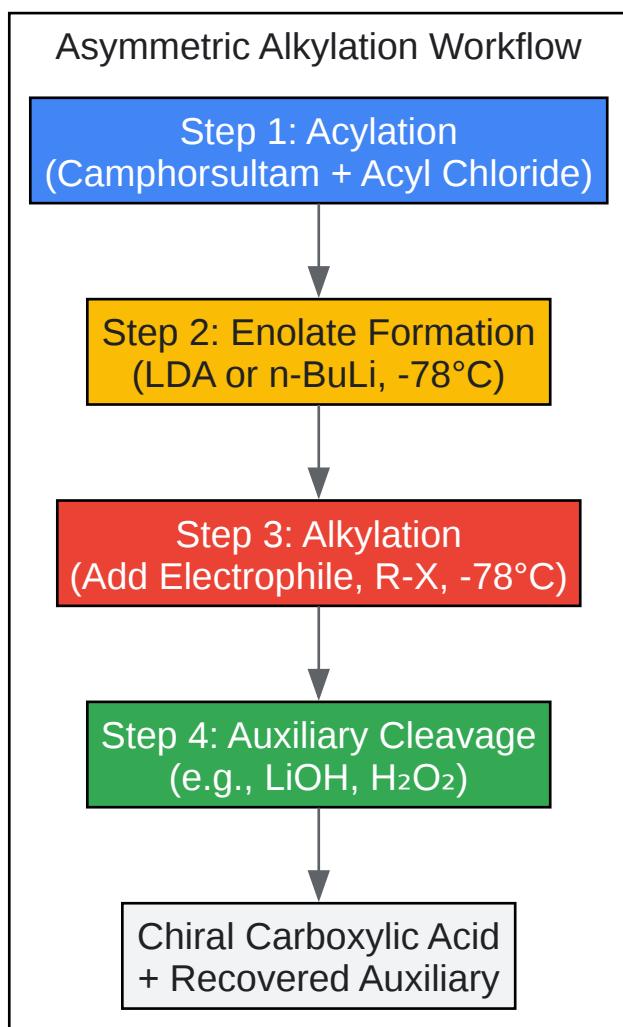
Derivatives of **(+)-3-bromocamphor** can be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions. The rigid camphor backbone provides a well-defined chiral environment around the metal center, which can lead to high enantioselectivity in reactions such as hydrogenation, allylic alkylation, and C-C cross-coupling. For example, P-chiral phosphine ligands, which are highly effective in asymmetric catalysis, can be synthesized using methodologies that often rely on chiral starting materials derived from the chiral pool.[\[11\]](#) [\[12\]](#)[\[13\]](#)

Starting Material in Natural Product Synthesis

The inherent chirality and functional handles of **(+)-3-bromocamphor** and its parent compound, camphor, make them valuable starting materials in the total synthesis of complex natural products.[\[2\]](#)[\[3\]](#)[\[14\]](#) The rigid bicyclic framework can be manipulated through various chemical transformations, including ring-cleavage and rearrangement reactions, to construct intricate molecular architectures with precise stereochemical control.

Applications in Asymmetric Synthesis: Quantitative Data

The derivatives of **(+)-3-bromocamphor**, particularly Oppolzer's camphorsultam, have been successfully employed in a multitude of asymmetric transformations. The following table summarizes representative examples, highlighting the high levels of stereocontrol and chemical yields typically achieved.


Reaction Type	Chiral Auxiliary/Derivative	Substrate	Electrophile/Reagent	Product Type	Yield (%)	Stereoselectivity (de/ee %)	Reference(s)
Asymmetric Alkylation	(1S)-(-)-2,10-Camphor sultam	N-Propionyl camphor sultam	Benzyl bromide	α -Alkylated carboxylic acid precursor	88-90	>99 de	[7]
Asymmetric Alkylation	(1S)-(-)-2,10-Camphor sultam	N-Propionyl camphor sultam	Allyl bromide	α -Alkylated carboxylic acid precursor	88-90	>99 de	[7]
Asymmetric Aldol Reaction	(1S)-(-)-2,10-Camphor sultam	N-Propionyl camphor sultam	Isobutyraldehyde	β -Hydroxy carboxylic acid precursor	80-95	>99:1 (syn:anti)	[4]
Asymmetric Diels-Alder	N-Crotonoyl camphor sultam	Cyclopentadiene	N/A	Bicyclic adduct	74	High de	[15][16]
Asymmetric Reduction	exo-10,10-diphenyl-2,10-camphanediol derivative	α -Keto ester	K-Selectride	α -Hydroxy ester	Good	up to 99 de	[17][18]
Simmons-Smith Cyclopropanation	Camphor-derived acetal	α,β -Unsaturated acetal	Diiodomethane, Et ₂ Zn	Cyclopropyl acetal	Good	>99 de	[19][20]

Key Experimental Protocols for Applications

The following protocols detail the use of Oppolzer's camphorsultam, derived from **(+)-3-bromocamphor**, in a key asymmetric transformation.

Asymmetric Alkylation via an N-Acyl Camphorsultam

This protocol describes the highly diastereoselective alkylation of an N-acyl camphorsultam derivative, a common method for preparing enantiomerically enriched α -substituted carboxylic acids.^{[1][7]}

[Click to download full resolution via product page](#)

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Materials:

- N-(Phenylacetyl)camphorsultam (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.1 eq)
- Methyl iodide (1.5 eq)
- Saturated aqueous ammonium chloride solution

Procedure:

- Dissolve N-(phenylacetyl)camphorsultam (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried, three-necked flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 1 hour at -78 °C.
- Add methyl iodide (1.5 eq) to the enolate solution at -78 °C.
- Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the alkylated N-acyl camphorsultam.

- The chiral auxiliary can be cleaved (e.g., by hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the camphorsultam.[4]

Conclusion

(+)-3-Bromocamphor has firmly established itself as a premier chiral building block in the arsenal of the synthetic organic chemist. Its ready availability from the chiral pool and its efficient conversion into powerful stereodirecting groups, most notably Oppolzer's camphorsultam, provide reliable and predictable pathways to enantiomerically pure molecules. The high diastereoselectivities and yields achieved in a broad range of applications underscore its importance. For researchers in academia and industry, a thorough understanding of the synthesis and application of **(+)-3-bromocamphor** and its derivatives is essential for the development of efficient and elegant solutions to the challenges of modern asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Camphor: a chiral starting material in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]
- 8. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 14. Natural products as starting points for the synthesis of complex and diverse compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Collection - Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α -Keto Esters - The Journal of Organic Chemistry - Figshare [figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diastereoselective cyclopropanation of α,β -unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Camphor-derived chiral auxiliaries in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [(+)-3-Bromocamphor: A Comprehensive Technical Guide to a Versatile Chiral Building Block]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079212#3-bromocamphor-and-its-role-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com